molecular formula C6H9N3O2S B13601863 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide

Cat. No.: B13601863
M. Wt: 187.22 g/mol
InChI Key: YQKSSYQFTUUWHD-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is a heterocyclic compound that features a fused imidazole and pyrrole ring system with a sulfonamide group attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocarbonyl compounds with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
  • 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

Uniqueness

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different functional groups, such as carboxylic acids or nitro groups .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2,(H2,7,10,11)

InChI Key

YQKSSYQFTUUWHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)S(=O)(=O)N

Origin of Product

United States

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